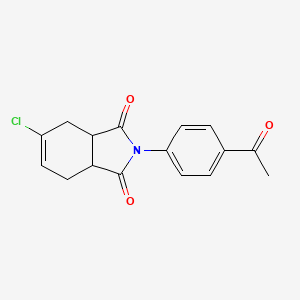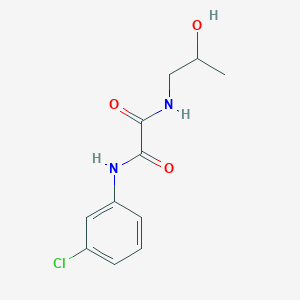![molecular formula C18H25N3O2 B3941032 1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine](/img/structure/B3941032.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine
Descripción general
Descripción
1-Bicyclo[221]hept-2-yl-4-(4-nitrobenzyl)piperazine is a complex organic compound with the molecular formula C18H25N3O2 It is characterized by a bicyclic structure fused with a piperazine ring and a nitrobenzyl group
Métodos De Preparación
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-2-yl derivatives and piperazine.
Reaction Conditions: The bicyclo[2.2.1]hept-2-yl derivative is reacted with piperazine under controlled conditions to form the bicyclo[2.2.1]hept-2-yl-piperazine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrogenation: The compound can be hydrogenated to reduce the nitro group to an amine, which can then participate in further chemical transformations.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine can be compared with similar compounds such as:
1-Bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
1-Bicyclo[2.2.1]hept-2-yl-4-(4-aminobenzyl)piperazine: The nitro group is reduced to an amine, leading to different chemical and biological properties.
1-Bicyclo[2.2.1]hept-2-yl-4-(4-methylbenzyl)piperazine:
These comparisons highlight the uniqueness of 1-bicyclo[22
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-21(23)17-5-2-14(3-6-17)13-19-7-9-20(10-8-19)18-12-15-1-4-16(18)11-15/h2-3,5-6,15-16,18H,1,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHIRDZUMYBGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-CHLOROPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B3940953.png)

![1-methyl-2-oxo-2-phenylethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3940972.png)
![2-(BENZOYLAMINO)-N~1~-[1-BENZYL-2-(CYCLOHEPTYLAMINO)-2-OXOETHYL]BENZAMIDE](/img/structure/B3940975.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate](/img/structure/B3940980.png)

![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940995.png)



![methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941021.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B3941040.png)
![1-(4-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941044.png)
![4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B3941045.png)
